molecular formula C20H12Br3N3O7 B11554939 2,4-dibromo-6-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate

2,4-dibromo-6-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate

Cat. No.: B11554939
M. Wt: 646.0 g/mol
InChI Key: SMHHRFYOAREALM-PGGKNCGUSA-N
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Description

2,4-dibromo-6-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate is a complex organic compound characterized by its multiple bromine and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-6-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Bromination: Introduction of bromine atoms into the aromatic ring.

    Nitration: Addition of nitro groups to the aromatic ring.

    Acylation: Formation of the acetyl hydrazine intermediate.

    Condensation: Reaction of the intermediate with furan-2-carboxylate to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-dibromo-6-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of bromine atoms with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines, while substitution reactions could introduce various functional groups in place of bromine atoms.

Scientific Research Applications

2,4-dibromo-6-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-dibromo-6-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromine and nitro groups play a crucial role in its binding affinity and reactivity. The compound may inhibit specific enzymes by forming covalent bonds or through non-covalent interactions, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromo-6-nitrophenol: Shares similar bromine and nitro functional groups but lacks the furan-2-carboxylate moiety.

    2-Bromo-4-nitrophenol: Contains fewer bromine atoms and lacks the hydrazinylidene and furan-2-carboxylate groups.

    4-Chloro-2-nitrophenol: Similar nitro group but with chlorine instead of bromine.

Uniqueness

2,4-dibromo-6-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate is unique due to its combination of multiple bromine atoms, nitro groups, and the furan-2-carboxylate moiety

Properties

Molecular Formula

C20H12Br3N3O7

Molecular Weight

646.0 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[[2-(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate

InChI

InChI=1S/C20H12Br3N3O7/c21-12-6-11(19(15(23)7-12)33-20(28)17-2-1-5-31-17)9-24-25-18(27)10-32-16-4-3-13(26(29)30)8-14(16)22/h1-9H,10H2,(H,25,27)/b24-9+

InChI Key

SMHHRFYOAREALM-PGGKNCGUSA-N

Isomeric SMILES

C1=COC(=C1)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)COC3=C(C=C(C=C3)[N+](=O)[O-])Br

Canonical SMILES

C1=COC(=C1)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)COC3=C(C=C(C=C3)[N+](=O)[O-])Br

Origin of Product

United States

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